molecular formula C25H19N3O2S B11585769 (6Z)-6-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11585769
M. Wt: 425.5 g/mol
InChI Key: PXYCXDYJVDEODH-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, and substituted with benzyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves a multi-step process. One common method starts with the preparation of the triazole and thiazole precursors, followed by their fusion to form the triazolothiazole core. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Formation of the Thiazole Ring: This involves the condensation of thiourea with α-haloketones or α-haloesters.

    Fusion of Rings: The triazole and thiazole rings are fused through a cyclization reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolothiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{[4-(METHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-6-{[4-(ETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness

The uniqueness of (6Z)-6-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the benzyl group enhances its lipophilicity, while the methylphenyl group contributes to its stability and reactivity.

Properties

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

(6Z)-3-(4-methylphenyl)-6-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C25H19N3O2S/c1-17-7-11-20(12-8-17)23-26-27-25-28(23)24(29)22(31-25)15-18-9-13-21(14-10-18)30-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b22-15-

InChI Key

PXYCXDYJVDEODH-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.